1-(Pyrrolidin-3-YL)prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-3-YL)prop-2-EN-1-one is a nitrogen-containing heterocyclic compound It features a five-membered pyrrolidine ring fused with a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one can be achieved through several routes. One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidin-2-ones . The reaction conditions typically include the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Pyrrolidin-3-YL)prop-2-EN-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidants like iodine and specific additives that influence the selectivity and yield of the desired products . Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Scientific Research Applications
1-(Pyrrolidin-3-YL)prop-2-EN-1-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the pyrrolidine ring, which can undergo various transformations, including oxidation and substitution . These reactions enable the compound to interact with biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-(Pyrrolidin-3-YL)prop-2-EN-1-one can be compared with other similar compounds, such as pyrrolidin-2-ones and pyrrolidinone derivatives . These compounds share the pyrrolidine ring structure but differ in their functional groups and reactivity. The unique combination of the pyrrolidine ring and the prop-2-en-1-one moiety in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Similar compounds include:
- Pyrrolidin-2-ones
- Pyrrolidinone derivatives
- Pyrrolopyrazine derivatives
Properties
CAS No. |
112283-77-9 |
---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.171 |
IUPAC Name |
1-pyrrolidin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)6-3-4-8-5-6/h2,6,8H,1,3-5H2 |
InChI Key |
LMAUBXCRCBCBFH-UHFFFAOYSA-N |
SMILES |
C=CC(=O)C1CCNC1 |
Synonyms |
2-Propen-1-one,1-(3-pyrrolidinyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.